molecular formula C12H24O B13936022 Furan, tetrahydro-2-octyl- CAS No. 5921-92-6

Furan, tetrahydro-2-octyl-

Cat. No.: B13936022
CAS No.: 5921-92-6
M. Wt: 184.32 g/mol
InChI Key: VDXKQHNJUOPHFV-UHFFFAOYSA-N
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Description

. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. Tetrahydro-2-octylfuran is characterized by its saturated, aliphatic structure, which distinguishes it from its aromatic counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2-octylfuran typically involves the cyclization of octyl-substituted precursors. One common method is the acid-catalyzed cyclization of 1-octanol with tetrahydrofuran . This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction proceeds via the formation of an intermediate oxonium ion, which undergoes intramolecular cyclization to form the desired product.

Industrial Production Methods

Industrial production of tetrahydro-2-octylfuran follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity. The use of solid acid catalysts, such as zeolites, is common in industrial settings to facilitate the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-octylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert tetrahydro-2-octylfuran to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents) are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Tetrahydro-2-octylfuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-2-octylfuran involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2-octylfuran is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its simpler analogs.

Properties

CAS No.

5921-92-6

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-octyloxolane

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h12H,2-11H2,1H3

InChI Key

VDXKQHNJUOPHFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCO1

Origin of Product

United States

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